2-(4-Acetamidobenzylideneamino)fluorene
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Overview
Description
2-(4-Acetamidobenzylideneamino)fluorene is an organic compound with the molecular formula C22H18N2O. It is known for its unique structure, which combines a fluorene moiety with a benzylideneamino group substituted with an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidobenzylideneamino)fluorene typically involves the condensation reaction between 2-aminofluorene and 4-acetamidobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetamidobenzylideneamino)fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene and benzylideneamino groups.
Reduction: Reduced forms of the benzylideneamino group, potentially leading to amine derivatives.
Substitution: Substituted products at the benzylideneamino group.
Scientific Research Applications
2-(4-Acetamidobenzylideneamino)fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Acetamidobenzylideneamino)fluorene involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these biomolecules. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: A precursor in the synthesis of 2-(4-Acetamidobenzylideneamino)fluorene.
4-Acetamidobenzaldehyde: Another precursor used in the synthesis.
Fluorene derivatives: Compounds with similar fluorene structures but different substituents.
Uniqueness
This compound is unique due to its combination of a fluorene moiety with a benzylideneamino group substituted with an acetamido group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
102704-19-8 |
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Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(9H-fluoren-2-yliminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H18N2O/c1-15(25)24-19-8-6-16(7-9-19)14-23-20-10-11-22-18(13-20)12-17-4-2-3-5-21(17)22/h2-11,13-14H,12H2,1H3,(H,24,25) |
InChI Key |
ZQBMECFEYIYYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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